molecular formula C13H16N2O3 B382136 N-(2-propoxyphenyl)-2-butenediamide CAS No. 1164489-60-4

N-(2-propoxyphenyl)-2-butenediamide

Cat. No.: B382136
CAS No.: 1164489-60-4
M. Wt: 248.28g/mol
InChI Key: ATRRQBZUOKATSJ-BQYQJAHWSA-N
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Description

N-(2-propoxyphenyl)-2-butenediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a butenediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propoxyphenyl)-2-butenediamide typically involves the reaction of 2-propoxybenzoyl chloride with 2-butenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-propoxyphenyl)-2-butenediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Lithium aluminum hydride in ether, reflux

    Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

N-(2-propoxyphenyl)-2-butenediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-propoxyphenyl)-2-butenediamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-butenediamide
  • N-(2-ethoxyphenyl)-2-butenediamide
  • N-(2-butoxyphenyl)-2-butenediamide

Uniqueness

N-(2-propoxyphenyl)-2-butenediamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

(E)-N'-(2-propoxyphenyl)but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRQBZUOKATSJ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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